

# 4-Methyl-1,3-oxazole-5-carbaldehyde electronic properties

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## Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbaldehyde

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An In-Depth Technical Guide to the Electronic Properties of **4-Methyl-1,3-oxazole-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to a unique combination of properties: a rigid, planar structure, the presence of heteroatoms for hydrogen bonding, and favorable electronic characteristics that govern its interactions with biological targets.[1] This guide provides an in-depth analysis of the electronic properties of a key synthetic intermediate, **4-methyl-1,3-oxazole-5-carbaldehyde**. We will explore its electronic structure through the lens of modern computational chemistry and spectroscopic techniques. This document serves as a technical resource for researchers leveraging this versatile building block in drug discovery, organic synthesis, and materials science.

## The Oxazole Scaffold: A Privileged Structure in Chemistry

The five-membered oxazole ring is a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and specific molecular interaction capabilities.[2] Compounds

containing this ring system exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The electronic nature of the oxazole ring, influenced by the electronegativity of the oxygen and nitrogen atoms, dictates its reactivity and its ability to participate in crucial intermolecular interactions such as hydrogen bonds and pi-pi stacking within protein active sites.[1][4] Understanding the electronic properties of substituted oxazoles, like **4-methyl-1,3-oxazole-5-carbaldehyde**, is therefore paramount for rational drug design and the synthesis of novel functional molecules.[5]

## Theoretical Framework: Probing Electronic Structure with Computational Chemistry

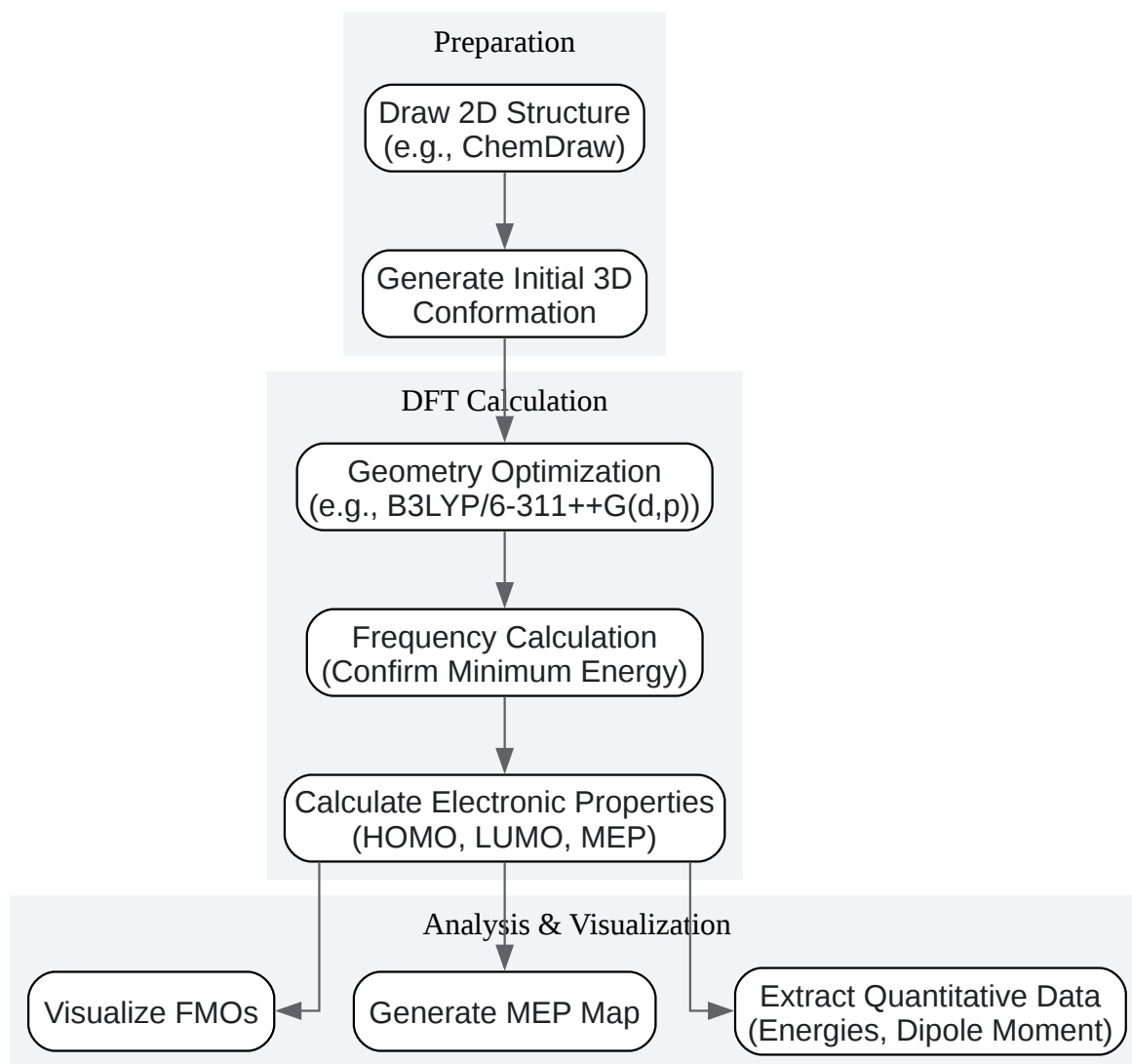
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the electronic behavior of molecules.[1] These methods provide critical insights that guide experimental design and interpretation.

### Core Concepts in DFT Analysis

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (HOMO-LUMO gap,  $\Delta E$ ) is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[1][6]
- **Molecular Electrostatic Potential (MEP):** An MEP map is a visualization of the charge distribution across a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions.[1]

### Workflow for Computational Analysis

A robust computational analysis of **4-methyl-1,3-oxazole-5-carbaldehyde** provides the foundation for understanding its electronic properties.



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Caption: Workflow for DFT-based analysis of molecular electronic properties.

## Predicted Electronic Data for 4-Methyl-1,3-oxazole-5-carbaldehyde

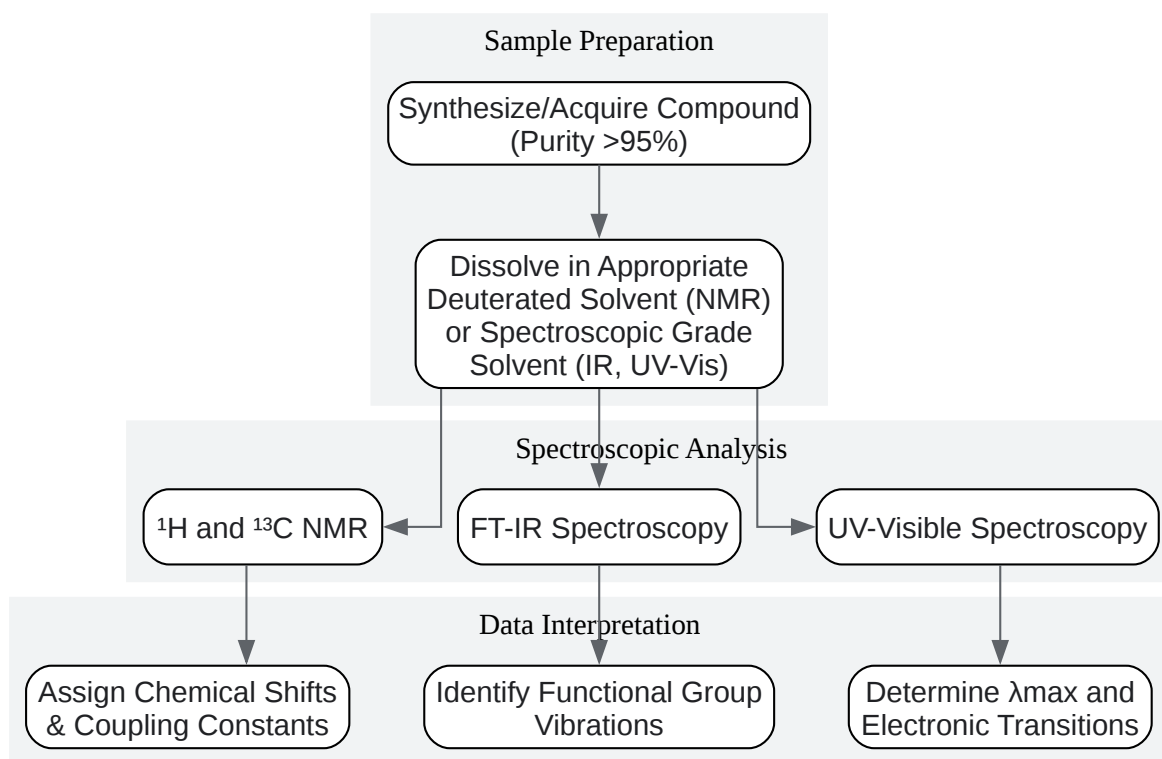
The following table summarizes theoretical data obtained from DFT calculations, providing a quantitative basis for the molecule's electronic character. These values are illustrative and based on typical results for similar heterocyclic aldehydes using the B3LYP/6-311++G(d,p) level of theory.<sup>[1]</sup>

Property	Predicted Value	Significance
HOMO Energy	-7.2 eV	Indicates electron-donating capability, localized on the oxazole ring.
LUMO Energy	-2.1 eV	Indicates electron-accepting capability, localized on the carbaldehyde group.
HOMO-LUMO Gap ( $\Delta E$ )	5.1 eV	Suggests high chemical stability with specific sites for reactivity. <sup>[1]</sup>
Dipole Moment	~3.5 D	Indicates a significant molecular polarity, influencing solubility and intermolecular forces.
MEP Minima	~ -0.04 a.u.	Located near the carbaldehyde oxygen and oxazole nitrogen, indicating nucleophilic sites.
MEP Maxima	~ +0.05 a.u.	Located near the aldehyde proton and ring hydrogens, indicating electrophilic sites.

## Experimental Characterization of Electronic Structure

Spectroscopic techniques provide direct experimental evidence of a molecule's electronic environment. The data complements and validates computational predictions.

## Experimental Workflow



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Caption: General workflow for the spectroscopic characterization of a compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local electronic environment of atomic nuclei. The chemical shifts ( $\delta$ ) are highly sensitive to the electron density around the protons ( $^1\text{H}$ ) and carbons ( $^{13}\text{C}$ ).

- Expected  $^1\text{H}$  NMR Shifts ( $\text{CDCl}_3$ ):
  - Aldehyde Proton ( $-\text{CHO}$ ):  $\sim 9.9$  ppm. The strong deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

- Oxazole Ring Proton (C2-H): ~8.1 ppm. This proton is deshielded by the adjacent electronegative heteroatoms.
- Methyl Protons (-CH<sub>3</sub>): ~2.6 ppm. Attached to an sp<sup>2</sup> carbon of the heterocyclic ring.
- Expected <sup>13</sup>C NMR Shifts (CDCl<sub>3</sub>):
  - Carbonyl Carbon (-CHO): ~185 ppm.
  - Oxazole Ring Carbons: C5 (~155 ppm), C2 (~151 ppm), C4 (~140 ppm).
  - Methyl Carbon (-CH<sub>3</sub>): ~14 ppm.

#### Protocol: Acquiring NMR Spectra

- Sample Preparation: Dissolve ~5-10 mg of **4-methyl-1,3-oxazole-5-carbaldehyde** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds, which are directly related to bond strength and the masses of the connected atoms. It is excellent for identifying functional groups.

- Key Vibrational Frequencies:

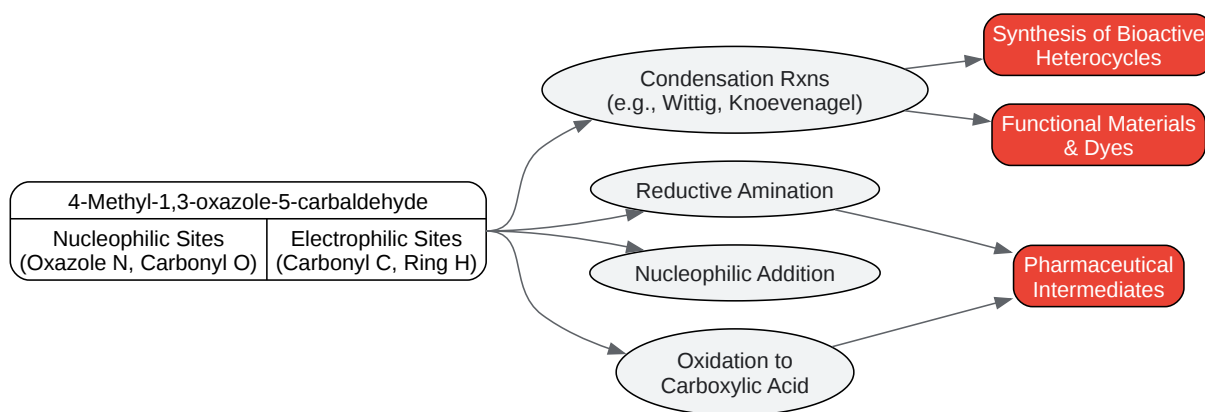
- C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700  $\text{cm}^{-1}$ . The conjugation with the oxazole ring lowers the frequency from a typical aliphatic aldehyde ( $\sim 1725 \text{ cm}^{-1}$ ).
- C=N Stretch (Oxazole Ring): A medium to strong peak around 1580-1620  $\text{cm}^{-1}$ .
- C-H Stretch (Aromatic/Aldehyde): Peaks just above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic): Peaks just below 3000  $\text{cm}^{-1}$ .

#### Protocol: Acquiring FT-IR Spectra

- Sample Preparation (ATR): Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) absorptions.
- Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key peaks.

## Reactivity and Applications: The Role of Electronic Properties

The electronic landscape of **4-methyl-1,3-oxazole-5-carbaldehyde** dictates its chemical reactivity and utility as a synthetic building block.<sup>[7][8]</sup>



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Caption: Relationship between electronic sites, reactivity, and applications.

- **Electrophilic Carbonyl Carbon:** The aldehyde group is the primary site for reactivity. The carbon atom is highly electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. This enables a wide range of transformations, including:
  - **Condensation Reactions:** Formation of Schiff bases with amines or alkenes via Wittig or Knoevenagel reactions.[9]
  - **Reductive Amination:** A powerful method for synthesizing complex amines, which are prevalent in pharmaceuticals.
  - **Oxidation:** The aldehyde can be easily oxidized to the corresponding 4-methyl-1,3-oxazole-5-carboxylic acid, another valuable synthetic intermediate.[10]
- **Nucleophilic Oxazole Ring:** The nitrogen atom in the oxazole ring is a site of nucleophilicity and can act as a hydrogen bond acceptor, a critical interaction in drug-receptor binding.[1]

These electronic features make **4-methyl-1,3-oxazole-5-carbaldehyde** a versatile precursor for constructing more complex molecules, particularly in the synthesis of novel kinase



inhibitors, antimicrobial agents, and other therapeutics where the oxazole scaffold is known to confer potent activity.[3][4]

## Conclusion

The electronic properties of **4-methyl-1,3-oxazole-5-carbaldehyde**, characterized by a stable aromatic system, a highly reactive electrophilic aldehyde center, and specific nucleophilic sites, establish it as a valuable and versatile molecule in chemical science. A combined approach using computational modeling and experimental spectroscopy provides a comprehensive understanding of its structure and reactivity. This knowledge is essential for professionals in drug development and organic synthesis to effectively utilize this compound in the rational design and creation of next-generation pharmaceuticals and functional materials.

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